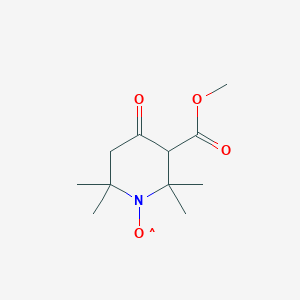
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics and optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 3-bromobenzonitrile.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between carbazole and 3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biphenyl structure.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dicarboxylic acid.
Reduction: Formation of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole.
Substitution: Formation of halogenated derivatives like 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-bromide.
科学研究应用
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile has a wide range of scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as a donor material to enhance efficiency.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
作用机制
The mechanism of action of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is primarily based on its electronic properties. The compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include:
Charge Transport: Facilitates charge transport in organic electronic devices.
Energy Transfer: Participates in energy transfer processes in OLEDs and photovoltaic cells.
相似化合物的比较
Similar Compounds
9-(4-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Similar structure but with a different substitution pattern.
3-(9H-Carbazol-9-yl)phenylboronic acid: Contains a boronic acid group instead of a nitrile group.
9-(2-Hydroxyethyl)-9H-carbazole: Contains a hydroxyethyl group instead of a phenyl group.
Uniqueness
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronic devices.
属性
CAS 编号 |
1392506-99-8 |
|---|---|
分子式 |
C31H19N3 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
9-(3-carbazol-9-ylphenyl)carbazole-3-carbonitrile |
InChI |
InChI=1S/C31H19N3/c32-20-21-16-17-31-27(18-21)26-12-3-6-15-30(26)34(31)23-9-7-8-22(19-23)33-28-13-4-1-10-24(28)25-11-2-5-14-29(25)33/h1-19H |
InChI 键 |
KXMHPELKLKNUCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=C(C=C(C=C6)C#N)C7=CC=CC=C75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)


![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)


![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)

![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)



